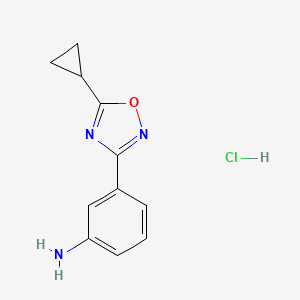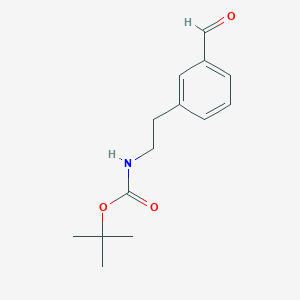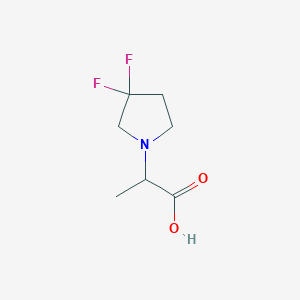
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid
描述
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, also known as DFPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. DFPA has a wide range of applications in the field of chemical synthesis, medicinal chemistry, and biochemistry. It is used in the synthesis of various drugs and in the preparation of pharmaceutical intermediates. In addition, it is used in the preparation of various polymers, such as polyurethanes and polyesters.
科学研究应用
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid has a wide range of applications in the field of scientific research. It is used in the synthesis of various drugs, such as antifungals and anti-inflammatory agents. It is also used in the preparation of pharmaceutical intermediates, such as amino acids and peptides. In addition, it is used in the preparation of various polymers, such as polyurethanes and polyesters. Furthermore, it is used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides.
作用机制
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is an organic compound that acts as an acid catalyst in the reaction of 3,3-difluoropyrrolidine-1-carboxaldehyde and propionic anhydride. It acts as an acid catalyst by protonating the reactants, which enables them to react with each other. This protonation also increases the rate of the reaction by increasing the stability of the transition state.
Biochemical and Physiological Effects
This compound is an organic compound that has been demonstrated to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-fungal effects. In addition, it has been found to have an anabolic effect on the body, which is beneficial for the treatment of muscle wasting and age-related muscle loss. Furthermore, it has been found to have a protective effect against oxidative stress and to reduce the risk of certain types of cancer.
实验室实验的优点和局限性
The advantages of using 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid in laboratory experiments are that it is a relatively inexpensive and readily available organic compound. It is also relatively easy to synthesize and has a wide range of applications in the field of chemical synthesis, medicinal chemistry, and biochemistry. The main limitation of using this compound in laboratory experiments is that it is a highly reactive compound and must be handled with care.
未来方向
There are a number of potential future directions for the use of 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. In addition, further research could be conducted on its ability to reduce oxidative stress and its potential as an anabolic agent. Furthermore, further research could be conducted on its potential as a polymerization catalyst for the preparation of various polymers, such as polyurethanes and polyesters. Finally, further research could be conducted on its potential to be used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides.
属性
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-5(6(11)12)10-3-2-7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTNWHKUSXLFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)

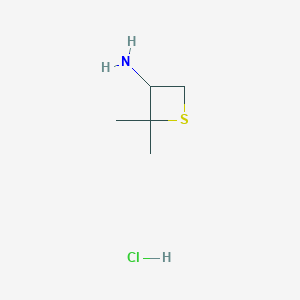
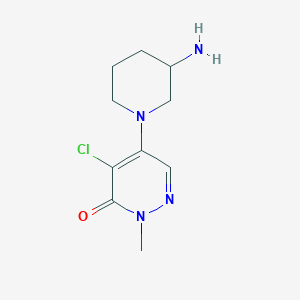

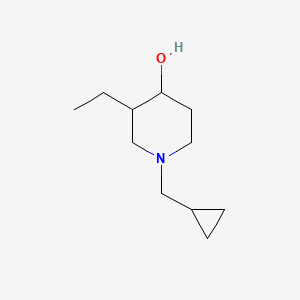
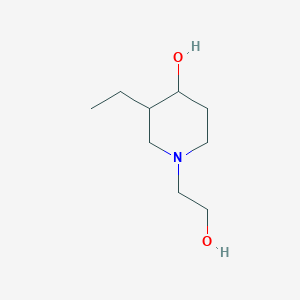
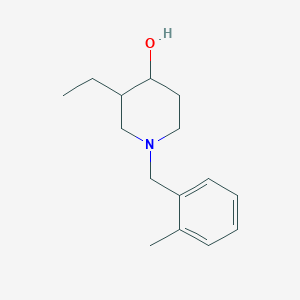
![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)


